Cas no 22002-68-2 (ethyl(2-phenylethyl)amine)
ethyl(2-phenylethyl)amine Chemical and Physical Properties
Names and Identifiers
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- N-ethyl-2-phenylethanamine
- benzeneethanamine, N-ethyl-
- ethyl(2-phenylethyl)amine
- N-ethyl-N-phenethylamine
- DTXSID601344265
- ALBB-034844
- AKOS000153381
- AB00999667-04
- N-Ethyl-benzeneethanamine
- EN300-32106
- AB00999667-01
- SY248623
- AC5622
- A1-05151
- N-ethylphenethylamine
- a-ethylphenethylamine
- MFCD08756350
- SCHEMBL1406143
- HS-6131
- NCGC00326796-01
- 22002-68-2
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- MDL: MFCD08756350
- Inchi: 1S/C10H15N/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
- InChI Key: WOHOHPONCSKXSQ-UHFFFAOYSA-N
- SMILES: CCNCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 149.12055
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 84.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
ethyl(2-phenylethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY248623-5g |
N-Ethyl-2-phenylethanamine |
22002-68-2 | ≥95% | 5g |
¥5050.00 | 2025-04-16 | |
| eNovation Chemicals LLC | D632967-5g |
N-Ethyl-2-phenethylamine |
22002-68-2 | 95% | 5g |
$495 | 2024-08-03 | |
| eNovation Chemicals LLC | D632967-10g |
N-Ethyl-2-phenethylamine |
22002-68-2 | 95% | 10g |
$665 | 2024-08-03 | |
| eNovation Chemicals LLC | D632967-25g |
N-Ethyl-2-phenethylamine |
22002-68-2 | 95% | 25g |
$1050 | 2024-08-03 | |
| eNovation Chemicals LLC | D919401-5g |
N-Ethyl-2-phenylethanamine |
22002-68-2 | 95% | 5g |
$650 | 2024-07-20 | |
| Enamine | EN300-32106-0.05g |
ethyl(2-phenylethyl)amine |
22002-68-2 | 0.05g |
$176.0 | 2023-09-04 | ||
| Enamine | EN300-32106-0.1g |
ethyl(2-phenylethyl)amine |
22002-68-2 | 0.1g |
$185.0 | 2023-09-04 | ||
| Enamine | EN300-32106-0.25g |
ethyl(2-phenylethyl)amine |
22002-68-2 | 0.25g |
$193.0 | 2023-09-04 | ||
| Enamine | EN300-32106-0.5g |
ethyl(2-phenylethyl)amine |
22002-68-2 | 0.5g |
$202.0 | 2023-09-04 | ||
| Enamine | EN300-32106-1.0g |
ethyl(2-phenylethyl)amine |
22002-68-2 | 1g |
$0.0 | 2023-06-07 |
ethyl(2-phenylethyl)amine Suppliers
ethyl(2-phenylethyl)amine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on ethyl(2-phenylethyl)amine
Introduction to Ethyl(2-phenylethyl)amine (CAS No. 22002-68-2)
Ethyl(2-phenylethyl)amine, a chemical compound with the CAS number 22002-68-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, also known as N-ethylphenethylamine, belongs to the phenethylamine class of alkaloids and has garnered considerable attention due to its structural and pharmacological properties. The molecular formula of this compound is C11H15N, reflecting its composition of 11 carbon atoms, 15 hydrogen atoms, and one nitrogen atom.
The synthesis and study of ethyl(2-phenylethyl)amine have been extensively explored in academic and industrial settings. Its structural similarity to other well-known phenethylamines, such as amphetamine and methamphetamine, makes it a subject of interest in understanding neurochemical pathways and potential therapeutic applications. Recent advancements in chemical synthesis have enabled more efficient and scalable production methods for this compound, facilitating further research into its biological activities.
In the realm of pharmacology, ethyl(2-phenylethyl)amine has been investigated for its potential role in modulating neurotransmitter systems. Specifically, studies have focused on its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. These interactions are crucial for understanding the compound's pharmacological effects and its potential as a precursor or analog in drug development. The compound's ability to cross the blood-brain barrier has also been a point of interest, as it could influence central nervous system (CNS) activity.
Recent research has highlighted the compound's role in exploring novel therapeutic avenues. For instance, studies have suggested that ethyl(2-phenylethyl)amine might have applications in treating neurological disorders by interacting with specific receptors or enzymes involved in these conditions. Additionally, its structural properties make it a valuable scaffold for designing new molecules with enhanced pharmacological profiles. This has led to increased interest in derivatives of ethyl(2-phenylethyl)amine as potential candidates for clinical trials.
The chemical properties of ethyl(2-phenylethyl)amine also make it useful in various chemical reactions and synthetic pathways. Its amine functional group allows for further derivatization, enabling the creation of a wide range of analogs with different biological activities. Researchers have leveraged these properties to develop new synthetic routes that improve yield and purity, making the compound more accessible for laboratory studies. These advancements contribute to the broader field of medicinal chemistry by providing new tools for drug discovery.
Moreover, the study of ethyl(2-phenylethyl)amine has implications beyond pharmaceuticals. In materials science, for example, this compound has been explored for its potential applications in organic electronics due to its aromatic structure and electronic properties. The ability to modify its molecular structure allows researchers to tailor its characteristics for specific uses in electronic devices or sensors. This interdisciplinary approach underscores the versatility of ethyl(2-phenylethyl)amine and highlights its importance across multiple scientific domains.
In conclusion, ethyl(2-phenylethyl)amine (CAS No. 22002-68-2) is a multifaceted compound with significant applications in pharmaceutical research, chemical synthesis, and materials science. Its structural features and interactions with biological systems make it a valuable subject of study for developing new therapeutic agents and exploring novel scientific frontiers. As research continues to uncover new possibilities for this molecule, its importance is likely to grow further, driving innovation across various scientific disciplines.
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